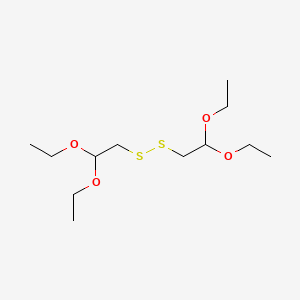

Bis(2,2-diethoxyethyl) Disulfide

描述

Structural Significance of Disulfide and Acetal (B89532) Moieties in Organic Chemistry

The properties and reactivity of Bis(2,2-diethoxyethyl) disulfide are largely dictated by its two primary functional groups: the disulfide bond (-S-S-) and the acetal groups (-CH(OR)₂).

The disulfide bond is a covalent bond formed from the coupling of two thiol groups. wikipedia.orgchemeurope.com This linkage is a critical feature in the structure and stability of many proteins, where it forms bridges between cysteine residues. wikipedia.orgfiveable.me These disulfide bridges are crucial for maintaining the three-dimensional structure of proteins. fiveable.meyoutube.commetwarebio.com In organic chemistry, the disulfide bond is known for its redox activity; it can be reversibly reduced to two thiol groups, a transformation that is fundamental to many biological processes and has been harnessed in materials science. nih.gov The stability of the disulfide bond can be influenced by the surrounding chemical environment, including pH and temperature. youtube.com

Acetal groups , on the other hand, are primarily recognized for their role as protecting groups for aldehydes and ketones in organic synthesis. pearson.comnumberanalytics.comlibretexts.org Formed by the reaction of a carbonyl compound with an alcohol, acetals are stable in neutral to strongly basic conditions, which allows chemists to perform reactions on other parts of a molecule without affecting a sensitive carbonyl group. libretexts.orglibretexts.orgjove.com This stability is attributed to the sigma bonds of the acetal, which are significantly less reactive than the pi bond of a carbonyl group. pearson.com The acetal can later be easily removed through hydrolysis with a mild acid to regenerate the original carbonyl compound. jove.com

The presence of both these functional groups in a single molecule, as in this compound, offers a unique platform for designing complex molecules and materials.

Contextualization within Advanced Materials and Synthetic Disciplines

The dual functionality of this compound positions it as a valuable compound in the development of advanced materials and as an intermediate in complex organic syntheses. chemimpex.com

In the realm of advanced materials , particularly in polymer chemistry, disulfide-containing compounds are explored for creating redox-responsive materials. nih.gov The ability of the disulfide bond to break and reform under specific electrochemical conditions makes it an attractive component for energy-dense cathode materials in batteries. nih.gov For instance, organosulfur compounds are being investigated as alternatives to traditional metal oxide cathodes. nih.gov The disulfide linkage can act as a reversible cross-linker in polymer networks, contributing to properties like self-healing or stimuli-responsive behavior. chemimpex.comsigmaaldrich.com For example, a related compound, 2-hydroxyethyl disulfide, is used as a chain extender in the preparation of self-healing polyurethanes. sigmaaldrich.com

In synthetic chemistry , this compound serves as a versatile intermediate. chemimpex.com The acetal groups provide stability, while the disulfide bond offers a site for specific chemical transformations. This makes it a useful building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications that might target processes related to oxidative stress. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₆O₄S₂ |

| Molecular Weight | 298.46 g/mol |

| Appearance | Colorless to Yellow to Orange clear liquid |

| Density | 1.036 g/mL at 25 °C |

| Refractive Index | n20/D 1.478 |

| Purity | Technical grade, typically ~85-90% |

Data sourced from references sigmaaldrich.comchemscene.comtcichemicals.comsigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

2-(2,2-diethoxyethyldisulfanyl)-1,1-diethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S2/c1-5-13-11(14-6-2)9-17-18-10-12(15-7-3)16-8-4/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIKEAQNTPCOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CSSCC(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451042 | |

| Record name | Bis(2,2-diethoxyethyl) Disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76505-71-0 | |

| Record name | Bis(2,2-diethoxyethyl) Disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 2,2 Diethoxyethyl Disulfide

Established Synthetic Pathways to the Disulfide Compound

The primary route for synthesizing symmetrical disulfides like Bis(2,2-diethoxyethyl) disulfide involves the use of haloacetal precursors, which undergo substitution with a sulfur-containing nucleophile.

Direct Synthesis from Haloacetal Precursors

A well-established and direct method for preparing symmetrical disulfides is the reaction of an alkyl halide with a suitable sulfur source. rsc.orgrsc.org For the synthesis of this compound, the logical haloacetal precursor is 2-bromo-1,1-diethoxyethane. sigmaaldrich.comnist.govnih.govsigmaaldrich.com This compound provides the required 2,2-diethoxyethyl backbone.

One common and scalable method involves reacting the alkyl halide with hydrated sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O). rsc.orgresearchgate.net This one-pot reaction typically proceeds by first forming an S-alkylthiosulfate salt, also known as a Bunte salt. rsc.org Subsequent in-situ hydrolysis of the Bunte salt intermediate generates the corresponding thiol, which then undergoes oxidation to form the symmetrical disulfide. rsc.org

Alternatively, the synthesis can be performed using sodium disulfide (Na₂S₂), which can be generated in situ from sodium sulfide (B99878) (Na₂S) and elemental sulfur. tandfonline.com This method often employs a phase-transfer catalyst to facilitate the reaction between the aqueous inorganic disulfide and the organic halide, which may be in a separate organic phase. tandfonline.com Another efficient approach involves the use of sodium sulfide in combination with carbon disulfide, which can rapidly transform alkyl halides into their corresponding symmetrical disulfides, often without the need for a catalyst. thieme-connect.comresearchgate.net

The general reaction scheme using a haloacetal precursor can be represented as:

2 BrCH₂CH(OC₂H₅)₂ + Na₂S₂ → [CH₂(OC₂H₅)CH₂S]₂ + 2 NaBr

Optimization of Reaction Conditions and Reagent Selection

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

Solvent Selection: The choice of solvent is critical for ensuring that the reagents are sufficiently soluble to react. For reactions involving alkyl halides and sodium thiosulfate, dimethyl sulfoxide (B87167) (DMSO) has been shown to be a highly effective solvent. rsc.orgresearchgate.netrsc.org Other polar aprotic solvents like dimethylformamide (DMF) are also preferred in similar syntheses, particularly when using sodium sulfide and carbon disulfide, as they offer high solubility for the reagents. thieme-connect.com

Temperature Control: The reaction temperature must be carefully controlled to balance reaction rate with the stability of reactants and products. For the synthesis using sodium thiosulfate in DMSO, a temperature range of 60–70 °C is often optimal. rsc.orgresearchgate.net Reactions conducted at ambient temperature may also be effective, particularly when using a phase-transfer catalyst, which helps to avoid side reactions that can occur at higher temperatures. tandfonline.com

Reagent Stoichiometry: The molar ratio of the reactants can significantly impact the product distribution. For instance, when using a mixture of sodium sulfide and sulfur to generate the disulfide reagent, using an excess of the inorganic sulfide can be beneficial to improving the yield of the desired disulfide and minimizing the formation of higher-order polysulfides. tandfonline.com

The following table summarizes the impact of various conditions on the synthesis of symmetrical disulfides from alkyl halides, providing a general framework for optimizing the synthesis of this compound.

| Parameter | Condition A | Condition B | Expected Outcome | Rationale |

| Solvent | Toluene (Non-polar) | DMSO (Polar Aprotic) | Higher yield in DMSO | Better solubility of inorganic sulfur reagents (e.g., Na₂S₂O₃) in polar aprotic solvents facilitates the reaction. researchgate.netthieme-connect.com |

| Temperature | Room Temperature | 60-70 °C | Faster reaction at elevated temperature | Provides sufficient activation energy for the nucleophilic substitution and subsequent steps. researchgate.net |

| Sulfur Reagent | Na₂S | Na₂S₂O₃·5H₂O | Cleaner reaction with Na₂S₂O₃ | Acts as a one-pot reagent system, forming the thiol intermediate which is then oxidized in situ to the disulfide. rsc.org |

| Catalyst | None | Phase-Transfer Catalyst | Improved yield for biphasic systems | Facilitates the transfer of the aqueous sulfur nucleophile to the organic phase containing the alkyl halide. tandfonline.com |

General Approaches to Disulfide Linkage Formation Relevant to the Compound

Beyond the direct synthesis from haloacetals, the formation of the disulfide bond in molecules like this compound can be understood in the context of general reductive and oxidative strategies.

Reductive Coupling Strategies for Disulfide Bonds

While less common for simple symmetrical disulfides, reductive coupling methods can also be employed to form disulfide bonds. These strategies typically involve the deoxygenative coupling of sulfur-containing functional groups that are in a higher oxidation state. One such established method is the reductive coupling of sulfonyl chlorides (R-SO₂Cl). rsc.org This process involves a reducing agent to couple two sulfonyl chloride molecules, eliminating oxygen and chlorine atoms to form the S-S bond.

Oxidative Approaches in Disulfide Synthesis

The most prevalent and versatile method for forming symmetrical disulfide bonds is the oxidation of the corresponding thiols. rsc.orgthieme-connect.com In the context of this compound, this would involve the synthesis of the precursor thiol, 2,2-diethoxyethanethiol (B8794440), followed by its oxidation.

A wide array of oxidizing agents can be used for this transformation, ranging from mild to strong. Common laboratory oxidants for this purpose include:

Molecular Iodine (I₂)

Hydrogen Peroxide (H₂O₂)

Air (O₂) , often catalyzed by metal salts or a base.

This oxidative coupling is a highly efficient process and is the underlying final step in many one-pot syntheses that start from alkyl halides, where the thiol is generated in situ and immediately oxidized to the disulfide product. rsc.org The general reaction for the oxidative coupling of the relevant thiol is:

2 HSCH₂CH(OC₂H₅)₂ + [O] → [CH₂(OC₂H₅)CH₂S]₂ + H₂O

This approach is fundamental in synthetic organic chemistry due to its high yields and the relative ease of handling the thiol precursors compared to other starting materials.

Mechanistic Studies of Bis 2,2 Diethoxyethyl Disulfide Reactivity

Disulfide Bond Dynamic Chemistry

The disulfide bond is a pivotal functional group known for its dynamic nature, particularly in reversible thiol-disulfide exchange reactions. This chemistry is fundamental in fields ranging from polymer science to biochemistry.

Acetal (B89532) Moiety Reactivity in Dynamic Systems

Acetal groups are generally stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. Their reactivity in dynamic systems, especially in conjunction with other functional groups, is an area of ongoing research.

Reaction Pathways in Functionalization and Derivatization

The functionalization of a molecule like Bis(2,2-diethoxyethyl) Disulfide could theoretically proceed via two main routes: reactions involving the disulfide bond or reactions involving the acetal groups.

The disulfide bond can be cleaved reductively to yield the corresponding thiol, 2,2-diethoxyethanethiol (B8794440). This thiol would be a versatile intermediate, ready for a wide range of subsequent reactions, such as alkylation, acylation, or oxidation to form unsymmetrical disulfides. organic-chemistry.org

Alternatively, the acetal groups could be hydrolyzed under acidic conditions to reveal the corresponding aldehyde, 2-mercaptoacetaldehyde. This bifunctional molecule would be highly reactive and could be used in various cyclization and condensation reactions. However, the simultaneous presence of a thiol and an aldehyde group could lead to complex side reactions, such as the formation of thioacetals.

Cross-linking Mechanisms Involving the Compound

The reactivity of the disulfide bond in this compound is central to its function as a cross-linking agent. The primary mechanism by which this occurs is through thiol-disulfide exchange reactions. This process allows for the formation of new disulfide bonds, effectively creating bridges between different molecules or polymer chains that possess thiol (-SH) groups.

The thiol-disulfide exchange reaction is a reversible process that is typically initiated by a thiolate anion (RS⁻). The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism at one of the sulfur atoms of the disulfide bond. researchgate.netrsc.org The general steps of this process, as it applies to this compound, can be outlined as follows:

Initiation: A thiolate anion, which can be generated from a thiol-containing molecule (e.g., a cysteine residue in a protein or a thiol-functionalized polymer) under basic conditions, acts as a nucleophile.

Propagation: The thiolate anion attacks one of the sulfur atoms of the disulfide bond in this compound. This leads to the formation of a transient, linear trisulfide-like transition state. rsc.org The original disulfide bond is cleaved, resulting in the formation of a new mixed disulfide and the release of a new thiolate anion derived from this compound. This newly generated thiolate can then react with another disulfide bond, propagating the cross-linking process.

Cross-linking: The mixed disulfide formed can then be attacked by another thiolate from a different molecule, leading to the formation of a stable, cross-linked structure where the two original molecules are now linked by a disulfide bridge.

The efficiency of this cross-linking process is influenced by several factors, including the pH of the medium (which affects the concentration of the reactive thiolate anion), the steric hindrance around the disulfide bond and the reacting thiol, and the presence of catalysts.

In addition to thiol-disulfide exchange, cross-linking involving this compound could potentially be initiated by radical mechanisms under specific conditions, such as exposure to UV light or the presence of radical initiators. nih.gov In such a scenario, the disulfide bond could undergo homolytic cleavage to generate two thiyl radicals. These highly reactive radicals could then combine with other radicals or abstract atoms from other molecules to form cross-links.

The table below summarizes the key aspects of the primary cross-linking mechanism.

| Parameter | Description |

| Reaction Type | Thiol-Disulfide Exchange |

| Mechanism | Bimolecular Nucleophilic Substitution (Sɴ2) |

| Initiating Species | Thiolate anion (RS⁻) |

| Key Intermediate | Trisulfide-like transition state |

| Result | Formation of new disulfide bonds (cross-links) |

| Influencing Factors | pH, Steric Hindrance, Catalysts |

Cyclization Reactions Initiated by Disulfide Cleavage

Cleavage of the disulfide bond in this compound generates two separate sulfur-containing fragments. While the primary application of this compound is in intermolecular cross-linking, the potential for subsequent intramolecular reactions, or cyclization, can be considered, particularly if the resulting fragments possess reactive functional groups.

Upon reductive cleavage of the disulfide bond, two molecules of 2,2-diethoxyethanethiol are formed. The reactivity of this molecule would be dominated by the thiol group and the acetal functional groups.

A plausible, though not extensively documented, pathway for cyclization could be initiated under conditions that facilitate both disulfide bond cleavage and a subsequent intramolecular reaction. For instance, in an acidic medium containing a reducing agent, the disulfide bond would be cleaved to yield the thiol. Concurrently, the acetal groups are susceptible to hydrolysis under acidic conditions. chemistrysteps.comorgoreview.com

The acid-catalyzed hydrolysis of the acetal groups would proceed through the following steps:

Protonation of one of the ether oxygens of the acetal. chemistrysteps.com

Loss of an alcohol molecule (ethanol in this case) to form a resonance-stabilized oxonium ion.

Nucleophilic attack by water on the carbocationic center.

Deprotonation to yield a hemiacetal.

Repetition of this process for the second alkoxy group to ultimately yield a dialdehyde.

If the disulfide bond is cleaved to a thiol under these acidic conditions, the thiol group could potentially act as an intramolecular nucleophile. For example, the thiol could attack the protonated aldehyde intermediate formed during acetal hydrolysis, leading to the formation of a cyclic thiohemiacetal. Further reaction could potentially lead to a stable cyclic thioacetal.

It is important to note that the conditions required for efficient disulfide cleavage (often reductive or basic) and those for acetal hydrolysis (acidic) are generally opposing. Therefore, a one-pot cyclization reaction of this nature would require carefully controlled conditions or a stepwise approach.

The table below outlines a hypothetical pathway for cyclization initiated by disulfide cleavage under specific conditions.

| Step | Reaction | Functional Group Transformation | Potential Outcome |

| 1 | Reductive Cleavage of Disulfide | R-S-S-R → 2 R-SH | Formation of 2,2-diethoxyethanethiol |

| 2 | Acid-Catalyzed Hydrolysis of Acetal | -CH(OEt)₂ → -CHO | Formation of a thiol-aldehyde |

| 3 | Intramolecular Nucleophilic Attack | Thiol attacks aldehyde | Formation of a cyclic thiohemiacetal |

The feasibility and efficiency of such cyclization reactions would be highly dependent on the specific reaction conditions and the relative rates of the competing intermolecular and intramolecular processes.

Applications of Bis 2,2 Diethoxyethyl Disulfide in Advanced Materials Science

Development of Dynamic Covalent Networks (DCNs) and Vitrimers

Dynamic covalent networks (DCNs) are cross-linked polymer systems held together by dynamic covalent bonds that can undergo reversible breaking and reformation. This characteristic allows the material to adapt its structure in response to external stimuli. Vitrimers are a specific class of DCNs that exhibit a gradual viscosity change upon heating, behaving like thermoplastics at high temperatures while retaining the mechanical integrity of thermosets at service temperatures.

Bis(2,2-diethoxyethyl) disulfide serves as an innovative building block for DCNs and vitrimers due to the presence of two distinct types of labile bonds within its structure: disulfide and acetal (B89532).

Acetal Groups: The compound also contains acetal linkages (C-O-C-O-C), which are stable under neutral and basic conditions but are susceptible to cleavage in acidic environments. This provides a second, orthogonal stimulus for altering the material's structure. This dual-responsiveness is highly desirable for creating "smart" materials that can be reprocessed or degraded under different, specific conditions.

The incorporation of this monomer into a polymer backbone simultaneously introduces both thermally responsive disulfide links and acid-responsive acetal groups, creating a multifunctional material.

The dynamic nature of the bonds in this compound is key to designing reprocessable and degradable polymer systems.

Reprocessability: The thermally activated disulfide exchange reactions allow the polymer network to flow at high temperatures, similar to a thermoplastic. mdpi.com This enables the material to be reshaped, repaired, or remolded by hot pressing, a defining characteristic of vitrimers. Research on other disulfide-containing thermosets has shown that this process can be repeated multiple times, with reprocessed materials recovering nearly all of their original mechanical strength. mdpi.com This feature addresses a major challenge in conventional thermosetting polymers, which are typically difficult to recycle due to their permanent cross-linked structures. mdpi.com

Degradability: The presence of acid-labile acetal groups provides a mechanism for controlled chemical degradation. When exposed to an acidic solution, the acetal linkages break, leading to the decomposition of the polymer network. Furthermore, the disulfide bonds can also be cleaved under specific reductive or oxidative conditions. researchgate.net For instance, treatment with a reducing agent like tri-n-butylphosphine can significantly reduce the molecular weight of polymers containing disulfide units. researchgate.net This dual-degradation pathway allows for the material to be broken down on demand, which is crucial for applications in temporary medical implants or environmentally benign electronics.

Enhancement of Polymer Performance Characteristics

Beyond enabling dynamic properties, this compound can be used as a cross-linking agent or additive to improve the intrinsic performance of polymers. chemimpex.com

Mechanical Properties: The formation of a network structure generally leads to improved mechanical strength and thermal stability. chemimpex.com

Flexibility and Chemical Resistance: It is specifically noted for its use in specialty polymers to enhance flexibility and chemical resistance, making the resulting materials suitable for applications like coatings and adhesives. chemimpex.com

| Property Enhanced | Mechanism of Enhancement |

| Mechanical Strength | Formation of a cross-linked polymer network. chemimpex.com |

| Thermal Stability | Increased network integrity due to cross-linking. chemimpex.com |

| Flexibility | Specific molecular interactions within the polymer matrix. chemimpex.com |

| Chemical Resistance | Creation of a more robust and less permeable polymer network. chemimpex.com |

Self-healing polymers have gained significant attention for their ability to autonomously repair damage. rsc.org The incorporation of dynamic disulfide bonds is a well-established strategy for imparting self-healing properties to materials. google.com When a crack forms in a polymer matrix containing this compound units, the disulfide bonds at the fracture surface can undergo exchange reactions, reforming across the interface and repairing the damage. researchgate.net

This healing process is often mediated by disulfide exchange, which can occur via a radical-mediated mechanism or a thiol-disulfide exchange. rsc.orgresearchgate.net The mobility of the polymer chains and the dynamic nature of the S-S bonds allow the material to rearrange its structure to release stress and mend fissures, potentially under ambient conditions or with mild heating to facilitate chain movement. researchgate.netresearchgate.net

Utilization in Functional Materials Synthesis

This compound is a versatile chemical compound for creating advanced materials with tailored functionalities. chemimpex.com Its ability to act as a specialized cross-linking agent is essential in producing polymers and resins with improved characteristics. chemimpex.com Researchers and industry professionals value it for its compatibility with a wide range of solvents and its relative ease of handling. chemimpex.com The unique structure, combining both disulfide and acetal functionalities, offers significant potential for customization in product development across various sectors, including the electronics and automotive industries, where materials with improved thermal stability and resistance to degradation are crucial. chemimpex.com

Precursors for Semiconducting Naphthodithiophene-Based Materials

This compound plays a crucial role as a precursor in the synthesis of naphthodithiophene (NDT)-based materials. Naphthodithiophenes are a class of fused thiophene-containing aromatic compounds that are of significant interest for their application in organic electronics, particularly in organic solar cells. The arrangement of the thiophene (B33073) rings within the naphthalene (B1677914) core gives rise to various isomers with distinct electronic properties.

The synthesis of these complex heterocyclic structures often involves the introduction of sulfur atoms at specific positions on a precursor molecule. This compound serves as an effective sulfur-transfer reagent in this context. In a key synthetic step, it is reacted with a lithiated aromatic compound. For instance, in the synthesis of certain naphthodithiophene derivatives, n-butyllithium (n-BuLi) is used to deprotonate specific positions on an aromatic precursor, creating a highly reactive carbanion. This intermediate then reacts with this compound, which introduces the 2,2-diethoxyethylthio group onto the aromatic ring.

The diethoxyethyl group acts as a protected aldehyde. In subsequent synthetic steps, these acetal groups can be hydrolyzed under acidic conditions to reveal the aldehyde functionalities, which can then participate in intramolecular cyclization reactions to form the fused thiophene rings of the naphthodithiophene core. A notable example is its use in the synthesis of precursors for naphthodithiophene-based semiconducting materials for organic solar cells. tcichemicals.com

Table 1: Reaction Conditions for the Synthesis of Naphthodithiophene Precursors

| Reagent/Condition | Purpose |

| n-Butyllithium (n-BuLi) | Deprotonation of the aromatic precursor |

| This compound | Introduction of the protected thiol group |

| Tetrahydrofuran (THF) | Solvent |

| -78°C to room temperature | Reaction Temperature |

This method highlights the importance of this compound in providing the necessary sulfur atoms in a protected form, allowing for the controlled construction of the complex Naphthodithiophene scaffold.

Reagent in Organic Synthesis for Advanced Material Intermediates

Beyond its specific application in the synthesis of naphthodithiophenes, this compound is a valuable reagent in organic synthesis for a variety of advanced material intermediates. Its utility stems from its ability to introduce a protected thiol functionality, which is a versatile synthetic handle for the construction of sulfur-containing organic molecules.

The disulfide bond in this compound can be readily cleaved under reducing conditions or by nucleophilic attack, allowing for the transfer of the 2,2-diethoxyethylthio group to a range of substrates. This functionality is particularly useful in the synthesis of materials where precise control over the introduction of sulfur is required. The diethoxyethyl group, as a stable acetal, protects the reactive aldehyde group from undesired side reactions during subsequent synthetic transformations.

The introduction of this protected thiol group is a key step in the synthesis of various functional organic materials, including:

Organic Semiconductors: As demonstrated with naphthodithiophenes, the controlled introduction of sulfur is fundamental to creating materials with tailored electronic properties for applications in transistors and solar cells.

Functional Dyes: The incorporation of sulfur-containing groups can influence the photophysical properties of organic dyes, making them suitable for applications in sensors and imaging.

The use of this compound as a reagent provides a reliable method for incorporating a masked aldehyde-thiol synthon, which can be a critical building block for the bottom-up synthesis of complex and functional organic materials.

Advanced Spectroscopic and Analytical Characterization Techniques for Bis 2,2 Diethoxyethyl Disulfide Systems

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of Bis(2,2-diethoxyethyl) Disulfide is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Based on its symmetrical structure, three primary sets of signals are anticipated: a triplet for the methyl (CH₃) protons, a quartet for the methylene (OCH₂) protons of the ethoxy groups, a doublet for the methylene protons adjacent to the disulfide bond (S-CH₂), and a triplet for the methine proton of the acetal (B89532) group (CH).

The chemical shifts of these protons are influenced by the electronegativity of the neighboring oxygen and sulfur atoms. The protons of the ethoxy groups will appear in the typical upfield region for alkyl ethers, while the protons adjacent to the sulfur atoms and the acetal group will be shifted further downfield.

Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Methyl (CH₃) | ~1.2 | Triplet | ~7.0 |

| Methylene (OCH₂) | ~3.6 | Quartet | ~7.0 |

| Methylene (S-CH₂) | ~2.9 | Doublet | ~5.5 |

| Methine (CH) | ~4.8 | Triplet | ~5.5 |

Disclaimer: The data in this table is predicted based on the chemical structure and typical values for similar functional groups. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the symmetric this compound, four distinct carbon signals are expected. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbon of the acetal group (O-CH-O) is expected to be the most downfield due to the influence of two electronegative oxygen atoms. The carbons adjacent to the sulfur and oxygen atoms will also exhibit characteristic downfield shifts compared to simple alkanes.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~15 |

| Methylene (OCH₂) | ~62 |

| Methylene (S-CH₂) | ~40 |

| Methine (O-CH-O) | ~102 |

Disclaimer: The data in this table is predicted based on the chemical structure and typical values for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₂H₂₆O₄S₂), the expected exact mass can be calculated.

Calculated Molecular Mass for this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₆O₄S₂ |

| Exact Mass | 298.12725 amu |

| Molecular Weight | 298.46 g/mol |

Data sourced from PubChem. science-softcon.de

The observation of a molecular ion peak corresponding to this exact mass in an HRMS spectrum would provide strong evidence for the presence and identity of the compound. Common fragmentation patterns for dialkyl disulfides in mass spectrometry include cleavage of the C-S and S-S bonds. A significant fragmentation pathway often observed for aliphatic disulfides is the intramolecular hydrogen transfer leading to the formation of RSSH and R'SSH ions cdnsciencepub.com.

Liquid Chromatography-Time of Flight (LC-TOF) mass spectrometry combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a TOF analyzer. Multimode ionization sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), allow for the analysis of a wide range of compounds. For this compound, ESI would likely produce protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high resolving power of the TOF analyzer would enable the confident identification of the elemental composition of the parent ion and any observed fragment ions.

Optical Spectroscopic Characterization

Optical spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. Aliphatic disulfides are known to exhibit a characteristic broad, weak absorption band in the UV region, typically around 250 nm acs.orgacs.org. This absorption is attributed to the excitation of an electron from a non-bonding orbital of the sulfur atom to an antibonding σ* orbital of the disulfide bond (n → σ* transition).

The exact position and intensity of this absorption band are sensitive to the conformation of the C-S-S-C dihedral angle nih.gov. For this compound, a UV-Vis spectrum would be expected to show a broad absorption maximum in the range of 250-260 nm. This characteristic absorption can be useful for quantitative analysis and for studying reactions involving the disulfide bond.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a valuable technique for the characterization of organosulfur compounds, including dialkyl disulfides like this compound. This method probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Research Findings:

Dialkyl disulfides characteristically exhibit a weak absorption maximum in the ultraviolet region, typically around 250 nm. acs.orgacs.org This absorption is attributed to the electronic transitions involving the non-bonding electrons of the sulfur atoms in the disulfide bond. The exact position and intensity of this absorption peak can be influenced by the substituent groups attached to the sulfur atoms. For this compound, the presence of the diethoxyethyl groups is expected to result in an absorption profile consistent with other aliphatic disulfides.

The UV-Vis spectrum provides a straightforward method for detecting the presence of the disulfide bond. Furthermore, the intensity of the absorption is proportional to the concentration of the disulfide, which allows for quantitative analysis based on the Beer-Lambert law. Any chemical reaction that leads to the cleavage of the S-S bond would result in the disappearance of this characteristic absorption, making UV-Vis spectroscopy a useful tool for monitoring reactions involving the disulfide moiety.

Table 1: Typical UV Absorption Maxima for Dialkyl Disulfides

| Compound Class | Typical Absorption Maximum (λmax) |

|---|---|

| Simple Alkyl Disulfides | ~ 250 nm |

| Aromatic Disulfides | Can show additional peaks at longer wavelengths |

UV-Vis-NIR Spectrophotometry for Material Characterization

Extending from the UV-Visible range into the Near-Infrared (NIR) region, UV-Vis-NIR spectrophotometry offers a broader analytical window for characterizing materials. This technique measures the transmittance, reflectance, and absorbance of a sample from the deep UV to the NIR wavelengths (typically 175 nm to 3300 nm). eag.com

Research Findings:

While the fundamental electronic transitions of the disulfide bond in this compound are observed in the UV region, the NIR region can provide information about overtones and combination bands of fundamental vibrations, such as C-H, O-H, and N-H bonds within a larger material system. process-insights.com

In the context of materials incorporating this compound, such as polymers or coatings, UV-Vis-NIR spectroscopy can be used to assess their optical properties. For instance, the transparency or color of a polymer film containing the disulfide can be quantified. Moreover, should the disulfide be part of a system that forms radical cations, these species can exhibit characteristic absorptions in the NIR region. acs.org Time-dependent DFT calculations have been used to predict and interpret these absorptions, which are often associated with electronic transitions involving singly occupied molecular orbitals (SOMOs). acs.org Although specific studies on this compound radical cations are not available, the technique remains a powerful tool for investigating the electronic structure of such species if they were to be generated.

Electrochemical Analysis Methods

Electrochemical methods are instrumental in probing the redox activity of molecules, and for this compound, they provide direct insight into the chemistry of the disulfide bond.

Cyclic Voltammetry (CV) for Redox Behavior Assessment

Cyclic voltammetry is a potentiodynamic electrochemical technique used to study the redox behavior of chemical species. libretexts.org It involves cycling the potential of a working electrode and measuring the resulting current.

Research Findings:

The disulfide linkage (S-S) is electrochemically active and can undergo both reduction and oxidation. The cyclic voltammetry of disulfides can reveal the potentials at which these processes occur and their reversibility.

Reduction: The electrochemical reduction of the disulfide bond typically proceeds via a two-electron process, leading to the cleavage of the S-S bond and the formation of two thiolates. This process is generally irreversible.

Oxidation: The anodic oxidation of disulfides has been shown to be more complex. researchgate.net For some disulfides, cyclic voltammetry shows chemically reversible or quasi-reversible oxidation waves, corresponding to the formation of a disulfide radical cation. researchgate.net The stability and subsequent reactions of this radical cation depend on the structure of the disulfide and the reaction medium.

For this compound, a cyclic voltammogram would be expected to show an irreversible reduction peak corresponding to the cleavage of the S-S bond. The oxidation behavior would be of particular interest to determine if a stable radical cation can be formed and at what potential this occurs.

Table 2: Expected Redox Processes for this compound in Cyclic Voltammetry

| Process | Expected Behavior | Products |

|---|---|---|

| Reduction | Irreversible peak | 2,2-diethoxyethanethiolate |

| Oxidation | Potentially reversible or irreversible peak(s) | Disulfide radical cation and subsequent products |

Chromatographic Separations and Purity Determination

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds and for the characterization of polymers.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a common analytical technique for separating and analyzing volatile and thermally stable compounds. A sample is vaporized and injected into the head of a chromatographic column, and the separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase.

Research Findings:

Gas chromatography is a standard method for determining the purity of this compound. Commercial suppliers of this compound often specify the purity as determined by GC, with typical values being in the range of 85% to over 90%. The technique can effectively separate the target disulfide from starting materials, byproducts, and residual solvents from its synthesis.

When coupled with a mass spectrometer (GC-MS), this method allows for the definitive identification of the main component and any impurities based on their mass spectra. The choice of the stationary phase and the temperature program are critical parameters for achieving good separation and accurate quantification.

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distributions

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic technique that separates molecules in solution based on their size, or more precisely, their hydrodynamic volume. wikipedia.orgpaint.orgresearchgate.net It is a widely used method for determining the molecular weight distribution of polymers. paint.orgresearchgate.net

Research Findings:

While this compound is a small molecule and not directly analyzed by SEC for its own molecular weight, this technique is highly relevant for the characterization of polymers that may be synthesized using this disulfide. If this compound is incorporated into a polymer backbone, for example, as a chain transfer agent or as part of a monomer, SEC would be the primary method to determine the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of the resulting polymer.

The separation in SEC is based on the differential access of polymer coils to the pores of the column packing material; larger molecules are excluded from more pores and thus elute earlier. youtube.com The presence of the disulfide linkage within the polymer chain can also be studied indirectly by SEC. For instance, the polymer can be treated with a reducing agent to cleave the disulfide bonds, and the resulting change in the molecular weight distribution can be monitored by SEC to confirm the presence and location of the disulfide links.

Table 3: Application of SEC in Systems Containing Disulfide Moieties

| Application | Description | Information Obtained |

|---|---|---|

| Polymer Molecular Weight Determination | Analysis of polymers synthesized with this compound. | Mn, Mw, PDI |

| Disulfide Linkage Confirmation | Comparison of SEC chromatograms before and after chemical cleavage of the S-S bond. | Evidence of disulfide incorporation and its effect on polymer architecture. |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring the progress of chemical reactions involving this compound. Its high resolution and sensitivity allow for the separation and quantification of reactants, intermediates, and products in a reaction mixture, providing real-time insights into reaction kinetics, conversion rates, and the formation of any byproducts.

In the context of reactions such as the synthesis or cleavage of this compound, HPLC enables researchers to track the consumption of starting materials and the appearance of the desired product over time. A common approach involves reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For disulfide compounds, C18 columns are frequently employed. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with gradient elution to ensure the effective separation of components with varying polarities. researchgate.netnih.gov

Detection is commonly achieved using a UV detector, as the disulfide bond exhibits absorbance in the UV range. By periodically taking aliquots from the reaction mixture and injecting them into the HPLC system, a series of chromatograms can be generated. The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound, allowing for the construction of concentration-time profiles for each species. This data is crucial for optimizing reaction conditions such as temperature, catalyst concentration, and reaction time to maximize yield and purity.

For instance, in monitoring the reductive cleavage of this compound to form 2,2-diethoxyethanethiol (B8794440), HPLC can precisely measure the decrease in the disulfide peak and the corresponding increase in the thiol peak. Similarly, during its synthesis via the oxidation of the thiol, the disappearance of the reactant thiol and the formation of the disulfide product can be accurately followed.

Below is an interactive data table summarizing typical HPLC parameters used for monitoring reactions of analogous disulfide compounds, which can be adapted for this compound systems.

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Elution of compounds with varying polarities. researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. researchgate.net |

| Detection | UV Absorbance (e.g., 254 nm) | Quantification of disulfide and related compounds. researchgate.net |

| Injection Volume | 5 - 20 µL | Introduction of the sample into the HPLC system. |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Ensures reproducible retention times. |

Surface and Morphological Characterization

Atomic Force Microscopy (AFM) for Material Surfaces

Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe microscopy technique used to characterize the surface topography and nanomechanical properties of materials incorporating this compound. researchgate.netwiley.com This is particularly relevant when this compound is used to form self-assembled monolayers (SAMs) or is incorporated into polymer brushes or other surface coatings. frontiersin.orgacs.orgsurfchem.dk The disulfide bond can serve as a key functional group for surface attachment or for creating reversible cross-links within a material. acs.org

AFM operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. wiley.com By monitoring the deflection of the cantilever, a three-dimensional topographic map of the surface can be generated with nanoscale resolution. sciopen.com This allows for the direct visualization of surface features, such as the packing density of molecules in a SAM or the morphology of a polymer brush layer.

Beyond topography, AFM can probe various surface properties. In tapping mode, information about the material's stiffness and adhesion can be obtained. For surfaces functionalized with this compound, AFM can be used to study changes in surface morphology and mechanical properties in response to stimuli. For example, if the disulfide bonds within a polymer brush are cleaved by a reducing agent, the brush may swell or collapse, a change that can be quantified by measuring the layer thickness with AFM. acs.org This ability to perform measurements in liquid environments makes AFM ideal for in-situ studies of such dynamic processes. lsu.edu

The following interactive data table presents research findings on the AFM characterization of surfaces containing disulfide functionalities, illustrating the types of data that can be obtained for materials involving this compound.

| Material System | AFM Measurement | Key Finding |

| Disulfide-crosslinked Polymer Brushes | Topography and Layer Thickness | Reversible changes in brush height upon reduction and oxidation of disulfide cross-links. acs.org |

| Self-Assembled Monolayers with Disulfide Headgroups | Adhesion Mapping | Mapping of domains with different chemical functionalities and packing densities. nih.gov |

| Polymer Coatings with Disulfide Moieties | Nanoindentation | Measurement of local elastic modulus and hardness, showing changes upon cross-linking. |

| Patterned Surfaces with Disulfide Functionality | High-Resolution Imaging | Visualization of the homogeneity and feature definition of micropatterned surfaces. acs.org |

Computational and Theoretical Investigations of Bis 2,2 Diethoxyethyl Disulfide Chemistry

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of complex organic molecules. mdpi.comnih.gov For a molecule such as Bis(2,2-diethoxyethyl) Disulfide, DFT calculations can provide deep insights into the energetic pathways of its formation and subsequent reactions, particularly the dynamics of the disulfide bond. DFT studies can be employed to model the transition states and intermediates of reactions, such as thiol-disulfide exchange, which is a cornerstone of dynamic covalent chemistry. rsc.org

By calculating the electron density of a system, DFT can be used to determine the energies of different molecular conformations and the activation barriers of chemical reactions. nih.gov For instance, the mechanism of disulfide bond cleavage and formation can be meticulously mapped out, providing a quantum mechanical rationale for experimentally observed phenomena. nih.gov These calculations can also elucidate the influence of the diethoxyethyl groups on the reactivity of the disulfide bridge, such as steric and electronic effects.

Below is a representative data table illustrating the type of information that could be obtained from a DFT analysis of a hypothetical reaction involving this compound.

Table 1: Hypothetical DFT Calculation Results for a Thiol-Disulfide Exchange Reaction

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +12.5 | -2.3 |

| S-S Bond Length (Å) | 2.05 | 2.80 | 2.05 (new bond) |

| C-S-S-C Dihedral Angle (degrees) | 90.2 | 175.8 | 89.7 |

This table is illustrative and does not represent actual experimental data.

Predictive Modeling of Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) studies, offers a valuable approach to forecasting the physical and chemical properties of compounds like this compound. nih.gov QSPR models are mathematical equations that correlate the structural features of a molecule with a specific property. nih.gov These models are built upon a dataset of compounds with known properties and can then be used to predict the properties of new or uncharacterized molecules.

For this compound, QSPR could be utilized to predict a range of properties, including but not limited to, its boiling point, viscosity, solubility, and even its performance in specific applications. The descriptors used in QSPR models can be derived from the molecule's topology, geometry, or electronic structure, often calculated using computational chemistry methods.

The development of robust QSPR models can significantly accelerate the design and screening of new materials by reducing the need for extensive experimental synthesis and testing. nih.gov

Table 2: Example of Descriptors in a Hypothetical QSPR Model for Predicting a Property of this compound

| Descriptor | Value | Contribution to Property |

| Molecular Weight | 270.42 | Positive |

| LogP (Octanol-Water Partition Coefficient) | 2.8 | Positive |

| Number of Rotatable Bonds | 10 | Negative |

| Polar Surface Area (Ų) | 52.4 | Negative |

This table is illustrative and does not represent actual experimental data.

Theoretical Approaches to Dynamic Covalent Chemistry Involving Disulfides and Acetals

The presence of both disulfide and acetal (B89532) groups in this compound makes it a prime candidate for involvement in dynamic covalent chemistry (DCC). researchgate.net DCC utilizes reversible chemical reactions to generate libraries of interconverting molecules, from which the most thermodynamically stable product can be selected. nih.gov Theoretical approaches are crucial for understanding and predicting the behavior of such dynamic systems. researchgate.net

Theoretical models can simulate the equilibrium processes in DCC, taking into account the kinetics and thermodynamics of the reversible reactions. nih.gov For this compound, this would involve modeling the reversible exchange of the disulfide bond and the reversible formation and cleavage of the acetal linkages under different conditions (e.g., changes in pH or the presence of a catalyst).

Computational studies can help in designing self-assembling systems based on this molecule, predicting the structures of potential macrocycles or polymers, and understanding the factors that control the product distribution in a dynamic covalent library. researchgate.netresearchgate.net

Table 3: Theoretical Considerations for the Dynamic Covalent Chemistry of this compound

| Dynamic Bond Type | Reversibility Conditions | Theoretical Modeling Focus |

| Disulfide | Thiol-disulfide exchange (catalyzed by base or nucleophiles), redox stimuli | Modeling transition state energies, equilibrium constants, and exchange kinetics. |

| Acetal | Acid-catalyzed hydrolysis and formation | Simulating the protonation states, reaction pathways, and the influence of solvent. |

This table is illustrative and does not represent actual experimental data.

Future Research Trajectories for Bis 2,2 Diethoxyethyl Disulfide

Innovation in Sustainable Synthesis and Green Chemistry Protocols

The synthesis of disulfides has traditionally relied on the oxidation of thiols, which can involve harsh reagents and produce significant waste. The future of synthesizing Bis(2,2-diethoxyethyl) Disulfide is intrinsically linked to the principles of green chemistry, aiming for more sustainable, efficient, and safer production methods.

Current research in the broader field of disulfide synthesis highlights several innovative pathways that could be adapted for this compound. rsc.orgresearchgate.netorganic-chemistry.org These include visible-light photocatalysis and the use of transition-metal catalysts (such as copper, nickel, and palladium), which allow for reactions under mild conditions with high functional group tolerance. rsc.org Aerobic oxidation, using oxygen from the air as the ultimate oxidant, represents another promising green alternative, potentially catalyzed by organocatalysts like flavin derivatives or even simple, reusable systems like ascorbic acid in water. researchgate.netorganic-chemistry.org A key research goal will be to develop protocols that avoid the use of foul-smelling thiol precursors altogether, perhaps by utilizing alternative starting materials. organic-chemistry.org The development of such methods would not only reduce the environmental footprint but also enhance the economic viability of its large-scale production.

Table 1: Comparison of Synthetic Protocols for this compound

| Feature | Traditional Oxidation | Future Green Protocols |

|---|---|---|

| Oxidizing Agents | Strong oxidants (e.g., H₂O₂, halogens) | Air (O₂), mild reagents |

| Catalysts | Often stoichiometric reagents | Photocatalysts, transition metals, enzymes |

| Reaction Conditions | Potentially harsh temperatures and pressures | Room temperature, atmospheric pressure |

| Solvents | Volatile organic compounds (VOCs) | Water, bio-based solvents, or solvent-free |

| Byproducts | Potentially toxic waste streams | Benign byproducts (e.g., water) |

| Efficiency | Variable yields, potential for over-oxidation | High chemoselectivity and yield |

Exploration of Novel Smart Material Applications

The disulfide bond is a cornerstone of dynamic and responsive materials. Its ability to undergo reversible cleavage and reformation makes it an ideal functional group for creating "smart" materials that respond to environmental stimuli. This compound is already utilized as a cross-linking agent to improve the mechanical and thermal properties of polymers. chemimpex.com Future research will delve into more sophisticated applications.

A primary area of exploration is in the development of self-healing polymers. mdpi.comresearchgate.net By incorporating this compound into a polymer network, materials can be designed to autonomously repair damage when a stimulus like heat is applied, triggering disulfide exchange reactions that mend the severed polymer chains. mdpi.comnih.gov This could lead to the creation of self-healing coatings, adhesives, and elastomers with extended lifespans. chemimpex.com

Another significant trajectory is in redox-responsive drug delivery. nih.govnih.gov Nanocarriers, such as polymersomes or nanogels, can be cross-linked with this compound. These nanocarriers remain stable in the bloodstream but are designed to degrade and release their therapeutic payload within the highly reducing environment inside cells, offering targeted and controlled drug release. nih.gov The diethoxyethyl groups may confer specific solubility or biocompatibility advantages in these systems.

Table 2: Potential Smart Material Applications

| Application Area | Role of this compound | Key Research Focus |

|---|---|---|

| Self-Healing Polymers | Reversible cross-linker | Optimizing healing efficiency and speed; tuning mechanical properties. mdpi.com |

| Reprocessable Thermosets (Vitrimers) | Dynamic bond for network rearrangement | Creating robust yet recyclable plastics to promote a circular economy. nih.gov |

| Redox-Responsive Drug Delivery | Degradable linker in nanocarriers | Designing systems for targeted release in specific cellular compartments. nih.govnih.gov |

| 4D Printing | Enables stimulus-induced shape change and repair | Developing printable materials that can transform and self-heal over time. |

Deepening Fundamental Understanding of Dynamic Bond Exchange

While the principle of disulfide exchange is well-known, the specific kinetics and thermodynamics are highly dependent on the molecular structure surrounding the S-S bond. rsc.org A fundamental understanding of the dynamic bond exchange behavior of this compound is crucial for designing and optimizing the smart materials mentioned above.

Future research must focus on detailed mechanistic studies of its exchange reactions, including both thiol-disulfide and disulfide-disulfide exchange. ecust.edu.cnmdpi.com Key questions to be answered include how the electronic and steric properties of the adjacent diethoxyethyl groups influence the activation energy and rate of the exchange process compared to other aliphatic or aromatic disulfides. rsc.org Investigating the influence of various stimuli—such as heat, light (in the presence of a photosensitizer), pH, and catalysts—on the exchange equilibrium and kinetics will be paramount. nih.govmdpi.com Advanced spectroscopic techniques and computational modeling will be invaluable tools for mapping the energy landscapes of these exchange reactions and predicting material behavior at the molecular level.

Table 3: Factors Influencing Dynamic Bond Exchange for Investigation

| Factor | Research Question | Potential Impact |

|---|---|---|

| Temperature | What is the activation energy for the disulfide exchange? nih.gov | Determines the temperature required for self-healing and reprocessing. |

| Catalyst | Can the exchange be accelerated with base, acid, or nucleophilic catalysts? mdpi.com | Enables faster material response and healing under milder conditions. |

| Solvent/Matrix Polarity | How does the surrounding polymer environment affect exchange rates? | Critical for designing materials with predictable properties in different applications. |

| Steric Hindrance | How do the bulky diethoxyethyl groups affect the accessibility of the S-S bond? | Influences the intrinsic speed and mechanism of bond exchange. |

| Radical Initiators | Can the exchange be triggered via a radical mechanism using light or heat? rsc.orgmdpi.com | Opens up new methods for controlling material properties with external signals. |

Integration with Emerging Chemical Technologies

The unique properties of this compound position it as a valuable component for integration with several emerging technological platforms. Looking forward, its application will likely extend beyond its current uses into next-generation technologies.

One of the most exciting prospects is in advanced manufacturing , particularly 3D and 4D printing. Polymers incorporating this disulfide can act as chemically dynamic inks for printing thermosets that are not only robust but also reprocessable, malleable, and self-healing. nih.gov This could revolutionize the fabrication of complex, durable, and sustainable objects.

In the realm of biotechnology and medicine , derivatives of this compound could serve as advanced bioconjugation linkers. nih.gov A particularly intriguing possibility is the creation of dual-responsive systems. The acetal (B89532) functionality in the diethoxyethyl groups is susceptible to hydrolysis under acidic conditions (such as those found in tumor microenvironments or endosomes), while the disulfide bond is redox-sensitive. This creates the potential for "multi-locked" therapeutic systems that release their cargo only when two distinct biological triggers are present, greatly enhancing targeting specificity.

Finally, in the context of a circular economy , the dynamism afforded by the disulfide bond is key to designing materials that are not destined for landfills. nih.gov Research will focus on creating closed-loop systems where products made from this compound-containing polymers can be easily broken down into their constituent monomers or re-molded into new products, embodying the principles of sustainable material life-cycle management.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing Bis(2,2-diethoxyethyl) Disulfide in a laboratory setting?

- Methodological Answer : Synthesis typically involves the oxidation of 2,2-diethoxyethyl thiols under controlled conditions. Key steps include:

- Thiol Preparation : React 2,2-diethoxyethyl halides with thiourea or sodium hydrosulfide to generate thiol intermediates.

- Oxidation : Use mild oxidizing agents (e.g., hydrogen peroxide or iodine in ethanol) to form the disulfide bond.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) to isolate the product.

- Validation : Confirm purity via NMR (<sup>1</sup>H/<sup>13</sup>C) and GC-MS, referencing spectral libraries like NIST Chemistry WebBook for peak assignments .

Q. How should this compound be handled and stored to ensure stability and prevent degradation?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid skin/eye contact. Minimize dust/aerosol formation during weighing .

- Storage : Keep in sealed, amber glass containers under inert gas (argon/nitrogen) at 2–8°C. Avoid incompatible materials (strong acids/bases, oxidizing agents) .

- Stability Monitoring : Conduct periodic FT-IR or HPLC analyses to detect decomposition (e.g., disulfide bond cleavage) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Structural Confirmation : Use <sup>1</sup>H NMR (δ 1.2–1.4 ppm for ethoxy CH3, δ 3.4–3.7 ppm for OCH2) and <sup>13</sup>C NMR (δ 15–20 ppm for CH3, δ 60–70 ppm for OCH2) .

- Purity Assessment : GC-MS (retention time matching against standards) and elemental analysis (C, H, S) for stoichiometric validation .

- Quantitative Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying experimental conditions?

- Methodological Answer :

- Controlled Variable Studies : Systematically vary temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst presence (e.g., triethylamine) to isolate reactivity drivers .

- Data Cross-Validation : Compare results with structurally analogous disulfides (e.g., diphenyl disulfide) using NIST or EPA databases to identify outliers .

- Mechanistic Probes : Employ isotopic labeling (<sup>34</sup>S) or kinetic isotope effects to track bond cleavage pathways .

Q. What experimental design considerations are critical when studying the disulfide bond cleavage mechanisms of this compound?

- Methodological Answer :

- Reduction Kinetics : Use dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under pseudo-first-order conditions, monitoring via UV-Vis (absorbance at 280 nm) .

- Solvent Effects : Test polar aprotic (DMF) vs. protic (methanol) solvents to assess stabilization of transition states .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict bond dissociation energies and compare with experimental data .

Q. How does the presence of ethoxy groups in this compound influence its solubility and reactivity compared to simpler disulfides?

- Methodological Answer :

- Solubility Profiling : Measure logP values (octanol/water partitioning) and compare with unsubstituted disulfides (e.g., dibutyl disulfide). Ethoxy groups enhance solubility in polar solvents (e.g., ethanol, acetone) .

- Steric Effects : Use X-ray crystallography or molecular dynamics simulations to analyze steric hindrance around the disulfide bond .

- Reactivity Trends : Compare oxidation potentials via cyclic voltammetry; ethoxy groups may stabilize radical intermediates during redox reactions .

Q. What are the best practices for ensuring reproducibility in synthetic procedures involving this compound?

- Methodological Answer :

- Protocol Standardization : Document reaction parameters (temperature, stirring rate, reagent purity) using electronic lab notebooks .

- Interlaboratory Validation : Collaborate with independent labs to replicate results, addressing variables like humidity or oxygen levels .

- Batch Analysis : Perform statistical quality control (e.g., ANOVA) on multiple synthetic batches to identify process inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。